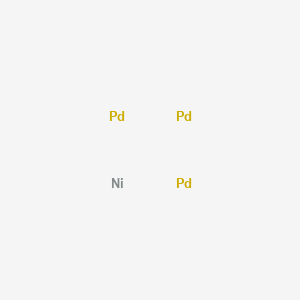
nickel;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-palladium alloy is a binary metallic compound composed of nickel and palladium. This alloy is known for its unique combination of properties, including high corrosion resistance, excellent catalytic activity, and significant mechanical strength. These attributes make it a valuable material in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Nickel-palladium alloy can be synthesized through several methods, including:
Electrochemical Deposition: This method involves the reduction of nickel and palladium ions onto a conductive substrate using an electric current.
Sonochemical Preparation: Utilizes ultrasonic waves to induce the formation of the alloy from nickel and palladium precursors.
Supercritical Fluid Nucleation: Involves the use of supercritical fluids to nucleate and grow the alloy particles.
Wet Chemical Methods: These include sol-gel methods and reduction by alcohols or other reductants.
Industrial Production Methods: In industrial settings, nickel-palladium alloy is often produced through:
Impregnation Method Enhanced with Ultrasonic: This method involves impregnating activated carbon with nickel and palladium precursors, followed by ultrasonic treatment to enhance the formation of the alloy.
Ball-Milling: A mechanical process where nickel and palladium salts are dry-mixed using a ball-mill to produce highly dispersed alloy nanoparticles.
化学反应分析
Nickel-palladium alloy undergoes various chemical reactions, including:
Oxidation: The alloy can be oxidized under specific conditions, forming nickel and palladium oxides.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The alloy can participate in substitution reactions, particularly in catalytic processes.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents like hydrazine.
Substitution: Various organic halides and alkynes in the presence of suitable catalysts.
Major Products:
Oxides: Nickel oxide and palladium oxide.
Reduced Metals: Pure nickel and palladium.
Substituted Products: Various organic compounds formed through catalytic processes.
科学研究应用
Nickel-palladium alloy has a wide range of scientific research applications, including:
Fuel Cells: Employed in fuel cells for its excellent catalytic properties and durability.
Hydrogen Storage: Utilized in hydrogen storage systems due to its ability to absorb and release hydrogen efficiently.
Sensors: Applied in the development of sensors for detecting gases like hydrogen and non-enzymatic glucose.
Biomedical Applications: Investigated for its antibacterial and anticancer properties, showing activity against bacteria like Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism by which nickel-palladium alloy exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The alloy’s catalytic activity is attributed to its ability to facilitate electron transfer and lower activation energy in chemical reactions.
Antibacterial Action: The alloy generates reactive oxygen species that damage bacterial cell membranes and DNA.
相似化合物的比较
Nickel-palladium alloy can be compared with other similar compounds, such as:
Nickel-Platinum Alloy: Known for its high catalytic activity but is more expensive due to the cost of platinum.
Palladium-Silver Alloy: Exhibits good catalytic properties but lacks the mechanical strength of nickel-palladium alloy.
Nickel-Copper Alloy: Offers good corrosion resistance but does not match the catalytic efficiency of nickel-palladium alloy.
Uniqueness: Nickel-palladium alloy stands out due to its balanced combination of catalytic activity, mechanical strength, and cost-effectiveness, making it a versatile material for various applications .
属性
CAS 编号 |
106747-79-9 |
|---|---|
分子式 |
NiPd3 |
分子量 |
378 g/mol |
IUPAC 名称 |
nickel;palladium |
InChI |
InChI=1S/Ni.3Pd |
InChI 键 |
IGWIYXUTBNGZFJ-UHFFFAOYSA-N |
SMILES |
[Ni].[Pd].[Pd].[Pd] |
规范 SMILES |
[Ni].[Pd].[Pd].[Pd] |
Key on ui other cas no. |
106747-79-9 |
同义词 |
Ni-Pd alloy nickel-palladium alloy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















